3,5-Dibromo-2,4-dihydroxybenzaldehyde [4-(2,5-dimethylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
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Overview
Description
2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL is a complex organic compound that features a benzene ring substituted with bromine atoms, a triazine ring, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL typically involves multiple steps, starting with the bromination of a benzene derivative. The bromination can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and morpholine group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
- 2,4,6-Tribromobenzene
Uniqueness
2,4-DIBROMO-6-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL is unique due to the presence of the triazine and morpholine groups, which confer specific chemical and biological properties not found in simpler dibromobenzene derivatives .
Properties
Molecular Formula |
C22H23Br2N7O3 |
---|---|
Molecular Weight |
593.3 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[[4-(2,5-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H23Br2N7O3/c1-12-3-4-13(2)16(9-12)26-20-27-21(29-22(28-20)31-5-7-34-8-6-31)30-25-11-14-10-15(23)19(33)17(24)18(14)32/h3-4,9-11,32-33H,5-8H2,1-2H3,(H2,26,27,28,29,30)/b25-11+ |
InChI Key |
TUSYTBWWHXUDMQ-OPEKNORGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C(=C4O)Br)O)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C(=C4O)Br)O)Br |
Origin of Product |
United States |
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